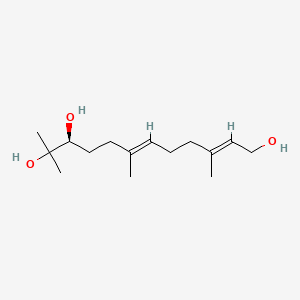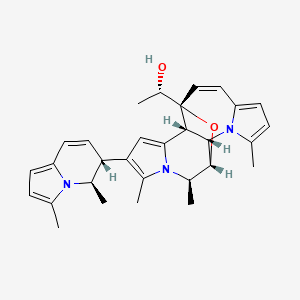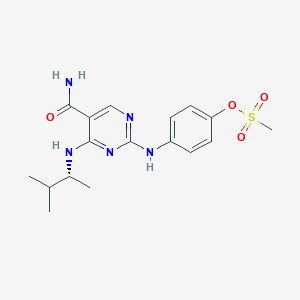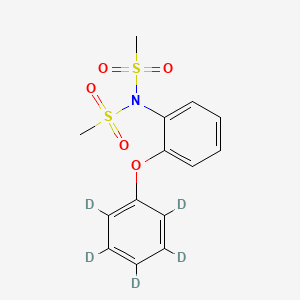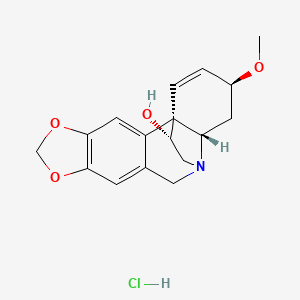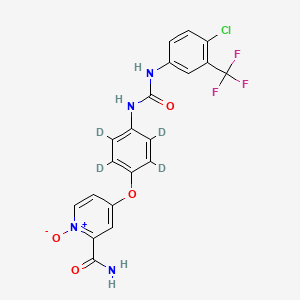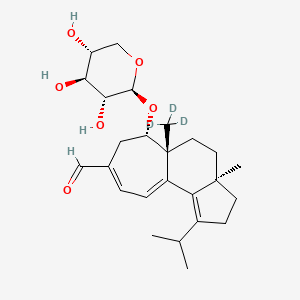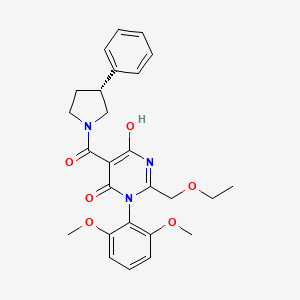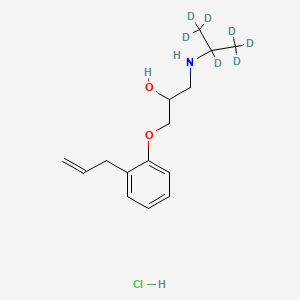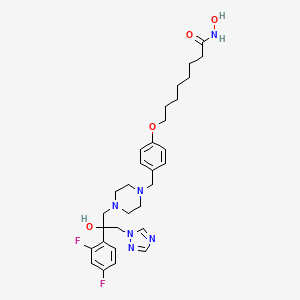
Cyp51/hdac-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyp51/hdac-IN-1 is a dual inhibitor targeting both lanosterol 14α-demethylase (CYP51) and histone deacetylase (HDAC). This compound has shown significant potential in treating infections caused by Candida tropicalis and Cryptococcus neoformans . The dual inhibition mechanism makes it a promising candidate for overcoming drug resistance in fungal infections .
Méthodes De Préparation
The synthesis of Cyp51/hdac-IN-1 involves the fusion of key pharmacophores from both CYP51 inhibitors and HDAC inhibitors. The synthetic route typically includes the combination of triazole and phenyl groups from CYP51 inhibitors with linker and zinc-binding groups from HDAC inhibitors . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired compound . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Cyp51/hdac-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially enhancing its inhibitory activity.
Reduction: This reaction can be used to modify the compound’s structure, potentially improving its pharmacokinetic properties.
Substitution: This reaction can introduce new functional groups, potentially enhancing the compound’s binding affinity to its targets.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substituting agents like alkyl halides . The major products formed from these reactions are typically modified versions of the original compound with enhanced or altered biological activity .
Applications De Recherche Scientifique
Cyp51/hdac-IN-1 has a wide range of scientific research applications:
Mécanisme D'action
Cyp51/hdac-IN-1 exerts its effects by inhibiting both CYP51 and HDAC. CYP51 is an enzyme involved in the biosynthesis of ergosterol, a key component of fungal cell membranes . By inhibiting CYP51, the compound disrupts the production of ergosterol, leading to fungal cell death . HDAC is an enzyme involved in the regulation of gene expression through the removal of acetyl groups from histone proteins . By inhibiting HDAC, the compound can alter gene expression patterns, potentially enhancing its antifungal activity . The dual inhibition mechanism allows this compound to target multiple pathways involved in fungal survival and drug resistance .
Comparaison Avec Des Composés Similaires
Cyp51/hdac-IN-1 is unique in its dual inhibition mechanism, targeting both CYP51 and HDAC. Similar compounds include:
Voriconazole: A CYP51 inhibitor used to treat fungal infections.
Trichostatin A: An HDAC inhibitor used in research to study gene expression regulation.
Compared to these compounds, this compound offers the advantage of targeting two pathways simultaneously, potentially overcoming drug resistance more effectively .
Propriétés
Formule moléculaire |
C30H40F2N6O4 |
|---|---|
Poids moléculaire |
586.7 g/mol |
Nom IUPAC |
8-[4-[[4-[2-(2,4-difluorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]piperazin-1-yl]methyl]phenoxy]-N-hydroxyoctanamide |
InChI |
InChI=1S/C30H40F2N6O4/c31-25-9-12-27(28(32)18-25)30(40,21-38-23-33-22-34-38)20-37-15-13-36(14-16-37)19-24-7-10-26(11-8-24)42-17-5-3-1-2-4-6-29(39)35-41/h7-12,18,22-23,40-41H,1-6,13-17,19-21H2,(H,35,39) |
Clé InChI |
OTKHPXIZGZXEAT-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CC2=CC=C(C=C2)OCCCCCCCC(=O)NO)CC(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


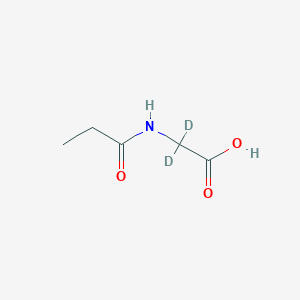
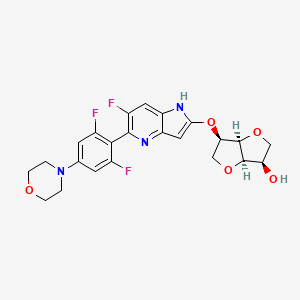
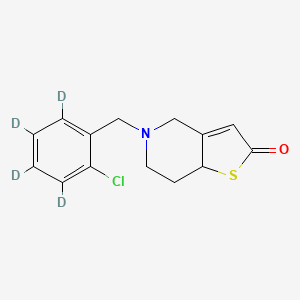
![4-[(4E)-3-methyl-5-oxo-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]pyrazol-1-yl]benzoic acid](/img/structure/B12418382.png)
